molecular formula C14H11NO4 B5749620 (4-methoxyphenyl)(3-nitrophenyl)methanone CAS No. 54118-78-4

(4-methoxyphenyl)(3-nitrophenyl)methanone

Cat. No. B5749620
CAS RN: 54118-78-4
M. Wt: 257.24 g/mol
InChI Key: PJFAYZAQZJOLKX-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)(3-nitrophenyl)methanone, also known as MNM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of chalcones, which are known for their diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(3-nitrophenyl)methanone involves the interaction of the molecule with various cellular targets such as proteins, enzymes, and DNA. (4-methoxyphenyl)(3-nitrophenyl)methanone interacts with the DNA by intercalation and inhibits the replication and transcription process. (4-methoxyphenyl)(3-nitrophenyl)methanone also inhibits the activity of various enzymes such as topoisomerase and kinases, which are essential for cancer cell survival. Furthermore, (4-methoxyphenyl)(3-nitrophenyl)methanone interacts with the cellular membrane and disrupts the membrane potential, leading to cell death.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(3-nitrophenyl)methanone exhibits several biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer properties. (4-methoxyphenyl)(3-nitrophenyl)methanone acts as a potent antioxidant by scavenging the free radicals and reducing the oxidative stress. (4-methoxyphenyl)(3-nitrophenyl)methanone also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

(4-methoxyphenyl)(3-nitrophenyl)methanone has several advantages for lab experiments such as its easy synthesis, high yield, and diverse biological activities. (4-methoxyphenyl)(3-nitrophenyl)methanone can be synthesized using simple reaction conditions and is readily available in the market. Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development.
However, (4-methoxyphenyl)(3-nitrophenyl)methanone also has some limitations for lab experiments such as its poor solubility in water and low stability under acidic conditions. (4-methoxyphenyl)(3-nitrophenyl)methanone requires organic solvents for its dissolution, which can affect the biological activity of the molecule. Furthermore, (4-methoxyphenyl)(3-nitrophenyl)methanone is unstable under acidic conditions, leading to the formation of degradation products.

Future Directions

(4-methoxyphenyl)(3-nitrophenyl)methanone has several potential future directions for scientific research such as drug development, nanotechnology, and material science. (4-methoxyphenyl)(3-nitrophenyl)methanone can be used as a lead molecule for the development of novel anticancer drugs with improved efficacy and safety profiles. (4-methoxyphenyl)(3-nitrophenyl)methanone can also be used in nanotechnology for the synthesis of nanoparticles with unique optical and electronic properties. Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone can be used in material science for the synthesis of polymers with improved mechanical and thermal properties.
Conclusion:
In conclusion, (4-methoxyphenyl)(3-nitrophenyl)methanone is a chemical compound that has attracted significant attention in the scientific community due to its diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. (4-methoxyphenyl)(3-nitrophenyl)methanone can be synthesized using simple reaction conditions and exhibits potent biological activities at low concentrations. (4-methoxyphenyl)(3-nitrophenyl)methanone has several potential future directions for scientific research such as drug development, nanotechnology, and material science.

Scientific Research Applications

(4-methoxyphenyl)(3-nitrophenyl)methanone has been extensively studied for its biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. Several studies have reported that (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits potent cytotoxic activity against various cancer cell lines such as breast, lung, and colon cancer cells. (4-methoxyphenyl)(3-nitrophenyl)methanone induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins.
Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone has been shown to possess antimicrobial activity against various bacterial and fungal strains. (4-methoxyphenyl)(3-nitrophenyl)methanone inhibits the growth of bacteria by disrupting the cell membrane and inhibiting the DNA synthesis. Additionally, (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

(4-methoxyphenyl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFAYZAQZJOLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355238
Record name (4-methoxyphenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54118-78-4
Record name (4-methoxyphenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 3-nitrobenzoyl chloride (3.71 g), anisole (2.0 ml) and aluminum chloride (2.67 g) in dichloromethane (50 ml) was refluxed for 1 hour. The reaction mixture was poured into a mixture of ethyl acetate and water. The organic phase was washed with brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with ethyl acetate to give 1-(3-nitrobenzoyl)-4-methoxybenzene (955 mg).
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3.71 g
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2.67 g
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50 mL
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Synthesis routes and methods III

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To a cold (0° C.) mixture of anisole (17.7 mL, 0.162 mol, 1.0 eq.) and aluminium trichloride (26.9 g, 0.202 mol, 1.25 eq.) in 1,2-dichloroethane (140 mL) was slowly added 3-nitrobenzoylchloride (30 g, 0.162 mol). The cooling bath was removed, and the reaction mixture was stirred 2 h at 20° C. The reaction mixture was poured into ice water. Concentrated hydrochloric acid (5 mL) was added. The aqueous layer was extracted with dichloromethane (2 times). The combined organic layers were dried over sodium sulfate, filtered and the volatiles were removed in vacuo. Purification by flash chromatography afforded the title compound (35.1 g, 84%) as an orange solid, m.p.: 88-89° C.
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17.7 mL
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Yield
84%

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